N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a pyrrolidine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 4-fluoroaniline with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of the pyrrolidine derivative and the amine group of 4-fluoroaniline .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the pyrrolidine ring, resulting in different chemical properties and applications.
N-(4-fluorophenyl)anthranilic acid: Contains a similar fluorophenyl group but has an anthranilic acid moiety instead of the pyrrolidine ring.
Uniqueness
N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a fluorophenyl group, a phenyl group, and a pyrrolidine ring with a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H15FN2O2 |
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Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H15FN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,19,22) |
InChI Key |
LFRRLSQUDAQAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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